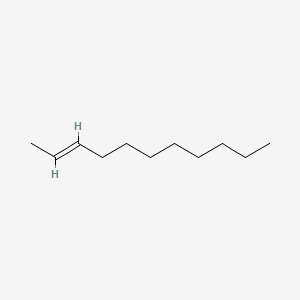

2-Undecene, (E)-

Description

Significance and Research Context of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, which include alkenes (containing carbon-carbon double bonds) and alkynes (containing carbon-carbon triple bonds), are fundamental to organic chemistry. mdpi.comaip.org Their significance stems from the presence of pi (π) bonds, which are more reactive than the sigma (σ) bonds found in saturated hydrocarbons (alkanes). mdpi.comaip.org This reactivity makes them valuable starting materials for a vast array of chemical transformations.

In a research context, unsaturated hydrocarbons are pivotal for several reasons:

Fundamental Reaction Mechanisms: They are instrumental in studying various reaction types, including addition reactions (hydrogenation, halogenation, hydration), polymerization, and oxidation. ontosight.aimdpi.com

Industrial Feedstocks: Many unsaturated hydrocarbons, such as ethene and propene, are produced on a massive scale and serve as the foundation for producing plastics, polymers, and other industrial chemicals. aip.orglibretexts.orgbyjus.com

Biological Relevance: Some unsaturated hydrocarbons and their derivatives play roles in biological systems; for instance, ethene acts as a plant hormone that influences fruit ripening. aip.org

The study of specific unsaturated hydrocarbons like (E)-2-undecene contributes to a deeper understanding of reaction stereoselectivity and the development of new synthetic methodologies.

Isomeric Considerations within Undecenes

The molecular formula C₁₁H₂₂ represents numerous isomers, which are molecules that have the same molecular formula but different structural arrangements. These isomers can be broadly categorized into constitutional (or structural) isomers and stereoisomers.

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. studymind.co.uk In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to a form of stereoisomerism known as geometric isomerism. msu.edumasterorganicchemistry.com

The (E/Z) notation is used to unambiguously describe the configuration of substituents around a double bond. wikipedia.org This system assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. savemyexams.com

(Z)-configuration: From the German word zusammen (together), this configuration indicates that the two highest-priority groups are on the same side of the double bond. wikipedia.orgsavemyexams.com

(E)-configuration: From the German word entgegen (opposite), this configuration indicates that the two highest-priority groups are on opposite sides of the double bond. wikipedia.orgsavemyexams.com

In the case of 2-undecene, the carbons of the double bond are at positions 2 and 3. At carbon-2, the substituents are a hydrogen atom and a methyl group (CH₃). At carbon-3, the substituents are a hydrogen atom and an octyl group (C₈H₁₇). According to CIP rules, the methyl group has a higher priority than hydrogen, and the octyl group has a higher priority than hydrogen. In (E)-2-undecene, the methyl group and the octyl group are on opposite sides of the double bond.

Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ from each other in the location of the functional groups on or in that skeleton. wikipedia.org For undecene (C₁₁H₂₂), numerous positional isomers exist, differing in the placement of the carbon-carbon double bond. nih.gov

Examples of positional and geometric isomers of (E)-2-undecene include:

1-Undecene (B165158): The double bond is between the first and second carbon atoms. Since one of the carbons of the double bond (C-1) has two identical substituents (hydrogen atoms), it does not exhibit E/Z isomerism. stenutz.eunih.gov

(Z)-2-Undecene: This is the geometric isomer (stereoisomer) of (E)-2-undecene. Here, the highest-priority groups (the methyl and octyl groups) are on the same side of the double bond. nist.gov

(E)-3-Undecene: A positional isomer where the double bond is between the third and fourth carbons, with an (E) configuration.

(E)-4-Undecene: Another positional isomer with the double bond between the fourth and fifth carbons, also in the (E) configuration. ontosight.ainist.gov

The position of the double bond influences the physical properties of the molecule, such as its boiling point and density.

Chemical and Physical Properties of (E)-2-Undecene

The following table summarizes key chemical and physical properties of (E)-2-Undecene.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | nist.govchemeo.com |

| Molecular Weight | 154.29 g/mol | nist.govchemeo.com |

| CAS Registry Number | 693-61-8 | nist.govchemeo.com |

| Boiling Point | 88 °C at 17 mmHg | orgsyn.org |

| Refractive Index (n²⁵D) | 1.4276 | orgsyn.orgorgsyn.org |

| IUPAC Standard InChI | InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ | nist.gov |

| IUPAC Standard InChIKey | JOHIXGUTSXXADV-HWKANZROSA-N | nist.gov |

Research Findings on (E)-2-Undecene

Research on (E)-2-undecene has often focused on its synthesis and its role as a component in complex mixtures. For example, a procedure published in Organic Syntheses details a stereospecific method for preparing (E)-2-undecene. orgsyn.orgorgsyn.org The synthesis involves the reaction of lithium dipropenylcuprate with 1-iodooctane. orgsyn.orgorgsyn.org This method is noted for its high yield (90-93%) and high isomeric purity, typically resulting in a product that is 96% (E)-2-undecene and 4% (Z)-2-undecene. orgsyn.orgorgsyn.org

Furthermore, studies involving the analysis of volatile organic compounds have identified (E)-2-undecene in various natural and synthetic contexts. For instance, it has been identified as a volatile compound in certain plant species. mdpi.com Density functional theory (DFT) calculations have also been employed to study the electronic structure and adsorption properties of undecene isomers, providing insights into their reactivity at a molecular level. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

28761-27-5 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(E)-undec-2-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |

InChI Key |

JOHIXGUTSXXADV-HWKANZROSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C |

Canonical SMILES |

CCCCCCCCC=CC |

Origin of Product |

United States |

Natural Occurrence and Biogenic Pathways of E 2 Undecene

Isolation from Biological Matrices

Presence in Plant Extracts (e.g., Juglans regia tree bark)

(E)-2-Undecene has been identified as a constituent of extracts from the bark of the walnut tree, Juglans regia. In a study involving the gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic extract from J. regia bark, (E)-2-undecene was listed among the identified compounds. cabidigitallibrary.orgsemanticscholar.orgresearchgate.net The investigation aimed to characterize the chemical composition of the bark, which is used in various traditional practices. cabidigitallibrary.orgsemanticscholar.org While numerous phytochemicals like phenols, tannins, and alkaloids are commonly reported in Juglans regia bark, the detection of volatile hydrocarbons such as (E)-2-undecene highlights the chemical diversity of this plant material. jonuns.comutq.edu.iqresearchgate.netrjpponline.org

Identification in Bio-oil Derived from Biomass Pyrolysis (e.g., Isochrysis microalgae)

The compound (E)-2-undecene is a documented product of the pyrolysis of microalgae. Specifically, it was detected in the bio-oil produced from the fixed-bed pyrolysis of the microalga Isochrysis. jonuns.compnrjournal.com In one study, pyrolysis experiments were conducted at various temperatures, and the resulting bio-oil was analyzed by GC-MS, which identified 98 different compounds, including (E)-2-undecene. pnrjournal.com This finding indicates that the thermochemical decomposition of algal biomass can yield this specific unsaturated hydrocarbon.

Proposed Biosynthetic Routes and Precursors

Fatty Acid Degradation Pathways in Algal Biomass

The presence of (E)-2-undecene in bio-oil derived from microalgae is linked to the degradation of lipids, particularly fatty acids, which are major components of the algal biomass. cabidigitallibrary.org Microalgae synthesize fatty acids, such as palmitic acid and oleic acid, through a pathway that begins with acetyl-CoA. brieflands.comsisef.org During the high-temperature conditions of pyrolysis, these long-chain fatty acids undergo deoxygenation and cracking reactions. cabidigitallibrary.org These processes remove oxygen-containing functional groups (like carboxyl groups) and break down the carbon chains, leading to the formation of various hydrocarbons. The C11 carbon backbone of undecene suggests it is likely derived from a longer-chain fatty acid precursor that is shortened and desaturated during pyrolysis.

Ecological and Biological Roles

While direct ecological or biological functions of (E)-2-undecene are not extensively reported, the roles of its isomer, 1-undecene (B165158), suggest potential functions as a semiochemical (a chemical involved in communication). For instance, 1-undecene has been identified as a putative pheromone produced by the male bean seed beetle (Bruchus rufimanus), which is attractive to females. researchgate.net Furthermore, undecene isomers are among the many volatile organic compounds (VOCs) produced by bacteria, such as Pseudomonas species. These bacterial volatiles can mediate interactions with other organisms in their environment, including fungi, plants, and animals. The biosynthesis of 1-undecene in Pseudomonas has been shown to proceed from the fatty acid lauric acid, further supporting the link between fatty acid metabolism and undecene production. These findings suggest that (E)-2-undecene could potentially function as a signaling molecule in certain biological contexts, although specific examples are not yet documented.

Chemical Reactivity and Transformation Mechanisms of E 2 Undecene

Mechanisms of Olefin Metathesis and Related Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes. uwindsor.canih.gov This transformation is facilitated by transition metal carbene complexes, such as Grubbs catalysts, and is a cornerstone of modern organic synthesis due to its catalytic nature, mild reaction conditions, and tolerance of various functional groups. uwindsor.caillinois.edu The general process is reversible and often driven to completion by the removal of a volatile byproduct like ethylene (B1197577). uwindsor.calibretexts.org

Regioselectivity and Stereoselectivity in Cross-Metathesis

Cross-metathesis (CM) is an intermolecular variation of olefin metathesis that joins two different alkenes. masterorganicchemistry.com The selectivity of this reaction is a critical aspect, with outcomes dependent on the nature of the reacting olefins. illinois.edu

Regioselectivity : In the cross-metathesis of (E)-2-undecene with other alkenes, regioselectivity is influenced by factors such as steric hindrance and the electronic properties of the substrates. organic-chemistry.org For instance, when reacting with an α,β-unsaturated carbonyl compound, the reaction often shows high selectivity because the dimerization of the electron-deficient partner is slow, favoring the cross-metathesis pathway. uwindsor.ca The use of bulky protecting groups on one of the olefin partners can also direct the catalyst to the less sterically hindered double bond, thus achieving high regioselectivity. organic-chemistry.org

Stereoselectivity : The stereochemical outcome of cross-metathesis reactions, yielding either (E)- or (Z)-isomers, is a significant consideration. Generally, cross-metathesis reactions tend to form the thermodynamically more stable (E)-isomer. illinois.edubeilstein-journals.org However, the development of specialized catalysts has allowed for control over stereoselectivity. For example, certain molybdenum and ruthenium catalysts can provide high stereoretention or stereoinversion, leading to the selective formation of either E- or Z-trisubstituted alkenes. nih.gov The choice of catalyst and reaction conditions is crucial; for example, specific ruthenium catalysts with N-heterocyclic carbene (NHC) ligands have shown improved stereoselectivity for E-alkenes in reactions involving sterically hindered substrates. illinois.edu

Table 1: Factors Influencing Selectivity in Cross-Metathesis of (E)-2-Undecene Analogs

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Key Findings |

|---|---|---|---|

| Steric Hindrance | High. Bulky groups direct the catalyst to the less hindered double bond. organic-chemistry.org | Can favor the formation of the more stable (E)-isomer. uwindsor.ca | Protection of a hydroxyl group in a diene with a bulky silyl (B83357) group leads to selective metathesis at the less hindered terminal double bond. organic-chemistry.org |

| Electronic Effects | High. Electron-withdrawing groups can deactivate a double bond towards homodimerization, favoring CM. uwindsor.caorganic-chemistry.org | Generally favors the (E)-isomer, but catalyst choice can dictate the outcome. beilstein-journals.org | CM with electron-deficient olefins like acrylates often results in high E/Z selectivity. uwindsor.ca |

| Catalyst Structure | Moderate. Catalyst can influence which olefin it reacts with first. | High. Modern Mo and Ru catalysts allow for the selective synthesis of either (E) or (Z) isomers. nih.gov | N-heterocyclic carbene (NHC) based ruthenium catalysts show high activity and selectivity. uwindsor.caresearchgate.net |

| Reaction Conditions | Moderate. Temperature can affect reaction rates and side reactions. ifpenergiesnouvelles.fr | Temperature can influence the E/Z ratio, with higher temperatures often favoring the thermodynamic (E)-product. ifpenergiesnouvelles.fr | Ethenolysis of related unsaturated esters is sensitive to temperature, which can promote undesired isomerization. ifpenergiesnouvelles.fr |

Catalytic Cycles and Intermediates

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions. uwindsor.canumberanalytics.com

The catalytic cycle proceeds as follows:

Initiation : The transition metal precatalyst reacts with the substrate olefin to generate an active metal-alkylidene (metal carbene) complex. numberanalytics.com

[2+2] Cycloaddition : The metal carbene reacts with the double bond of the alkene substrate (e.g., (E)-2-undecene) to form a highly strained four-membered ring intermediate called a metallacyclobutane. libretexts.orgnumberanalytics.com

[2+2] Cycloreversion (or retro-cycloaddition) : The metallacyclobutane intermediate breaks apart in a productive manner to release a new olefin product and a new metal carbene. uwindsor.camasterorganicchemistry.com

Propagation : This new metal carbene can then react with another molecule of the second olefin partner, continuing the catalytic cycle until the reactants are consumed or the catalyst deactivates. uwindsor.canumberanalytics.com

The entire process is a thermodynamically controlled equilibrium. illinois.edu In reactions designed to produce a specific cross-product, conditions are often manipulated to favor the desired outcome, for instance, by using one olefin in excess or by removing a volatile byproduct like ethylene. libretexts.orgmasterorganicchemistry.com

Rearrangement Reactions (e.g., Claisen Rearrangement in related systems)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.innumberanalytics.com While (E)-2-undecene itself does not undergo the classic Claisen rearrangement, related systems containing an allyl ether moiety can undergo this powerful carbon-carbon bond-forming reaction. masterorganicchemistry.comorganic-chemistry.org

The Claisen rearrangement is a -sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state. masterorganicchemistry.comwikipedia.org The stereochemistry of the starting material can be transferred to the product with high fidelity. organic-chemistry.orgresearchgate.net

In systems related to undecene, an allylic alcohol can be converted to an allyl ether and then undergo a Claisen rearrangement. For example, the Johnson-Claisen rearrangement involves reacting an allylic alcohol with an orthoester under acidic catalysis to form a γ,δ-unsaturated ester. wikipedia.org Another variation is the Ireland-Claisen rearrangement, where an allylic carboxylate is treated with a strong base and a silylating agent to form a silyl ketene (B1206846) acetal, which then rearranges at lower temperatures than the traditional thermal reaction. wikipedia.org These reactions are synthetically valuable for creating complex acyclic structures with controlled stereochemistry. researchgate.net

Functionalization Reactions of the Unsaturated Bond

The electron-rich double bond in (E)-2-undecene is the site of various functionalization reactions, which can be broadly categorized into electrophilic additions and radical reactions. unacademy.comaocs.orgrsc.org

Electrophilic Additions

In an electrophilic addition reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. unacademy.comnumberanalytics.com This typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. numberanalytics.comlasalle.edu

Reaction with Hydrogen Halides (HX) : (E)-2-Undecene reacts with hydrogen halides like HBr or HCl. The initial step is the protonation of the double bond by the acid to form the more stable carbocation. lasalle.edu In the case of (E)-2-undecene, this would result in a positive charge on either carbon 2 or carbon 3. The subsequent attack of the halide ion (e.g., Br⁻) on the carbocation yields the alkyl halide. lasalle.edu Since the intermediate is a planar carbocation, the reaction is generally not stereoselective. lasalle.edu

Halogenation (X₂) : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a different mechanism. The halogen molecule is polarized as it approaches the alkene, and the π-electrons attack the electrophilic halogen atom, displacing a halide ion. libretexts.org This forms a cyclic halonium ion (e.g., a bromonium ion) intermediate. lasalle.edulibretexts.org The subsequent step is the backside attack of the halide ion on one of the carbons of the cyclic intermediate, in a manner similar to an Sₙ2 reaction. This results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. lasalle.edulibretexts.org

Table 2: Electrophilic Addition Reactions of (E)-2-Undecene

| Reagent | Product Type | Intermediate | Stereochemistry |

|---|---|---|---|

| HX (e.g., HBr, HCl) | Alkyl Halide | Planar Carbocation | Not stereoselective lasalle.edu |

| X₂ in inert solvent (e.g., Br₂ in CH₂Cl₂) | Vicinal Dihalide | Cyclic Halonium Ion | anti-addition lasalle.edulibretexts.org |

| X₂ in H₂O | Halohydrin | Cyclic Halonium Ion | anti-addition lasalle.edu |

| H₂O/H⁺ (Acid-catalyzed hydration) | Alcohol | Planar Carbocation | Not stereoselective lasalle.edu |

Radical Reactions

Radical reactions involve species with unpaired electrons and typically proceed via a three-stage chain mechanism: initiation, propagation, and termination. transformationtutoring.comnumberanalytics.com

Initiation : This stage involves the formation of radicals, usually through the homolytic cleavage of a weak bond by heat or light. numberanalytics.commasterorganicchemistry.com For example, organic peroxides (ROOR) can be used to initiate the radical addition of HBr. masterorganicchemistry.com

Propagation : The propagation phase consists of a series of steps where a radical reacts to form a new bond and another radical, which continues the chain. transformationtutoring.comlibretexts.org In the case of the "anti-Markovnikov" addition of HBr in the presence of peroxides, a bromine radical (Br•) adds to the double bond of (E)-2-undecene. This addition occurs at the carbon that results in the formation of the more stable carbon radical. For (E)-2-undecene, the bromine radical would add to C-2 to form a more stable secondary radical at C-3, rather than adding to C-3 to form a secondary radical at C-2. This carbon radical then abstracts a hydrogen atom from an HBr molecule, forming the product and regenerating a bromine radical to continue the cycle. masterorganicchemistry.com

Termination : The reaction concludes when radicals combine with each other, terminating the chain reaction. transformationtutoring.comlibretexts.org

Other radical reactions at the double bond are also possible. For example, the addition of thiols (thiol-ene reaction) or selenosulfonylation can proceed via a radical mechanism, allowing for the introduction of sulfur- or selenium-containing functional groups. rsc.org Atmospheric reactions, such as the addition of hydroxyl (•OH) radicals, are also important degradation pathways for unsaturated compounds. researchgate.net

Mechanisms of Catalytic Conversion in Biofuel Production

(E)-2-Undecene, a linear alkene with eleven carbon atoms, represents a class of long-chain hydrocarbons found in or derived from various biofuel production pathways, such as the hydrodeoxygenation of biomass-derived ketones or the pyrolysis of fatty acids. rsc.orgscielo.br While it is a hydrocarbon, its long, straight chain and single double bond mean it does not meet the stringent specifications for high-performance fuels like jet fuel, which require a specific blend of shorter-chain and branched-chain (iso-) alkanes to ensure optimal combustion properties and cold-weather performance. fraunhofer.demdpi.comresearchgate.net Therefore, (E)-2-undecene must undergo catalytic conversion, primarily through hydroisomerization and catalytic cracking, to yield molecules suitable for biofuel applications. mdpi.comdicp.ac.cn

These transformations are typically accomplished using bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation reactions and acid sites for skeletal rearrangement and cracking. mdpi.comresearchgate.net The balance between these two functions is critical for maximizing the yield of desired fuel-range products while minimizing unwanted side reactions. mdpi.com

Hydroisomerization Mechanisms

Hydroisomerization is a crucial process for improving the cold-flow properties of biofuels by converting linear alkanes and alkenes into their branched isomers. dicp.ac.cnresearchgate.net The mechanism for an alkene like (E)-2-undecene over a bifunctional catalyst (e.g., Platinum on an acidic zeolite support like ZSM-48 or SAPO-11) proceeds through several key steps: dicp.ac.cnresearchgate.net

Hydrogenation/Dehydrogenation Equilibrium: The metal sites on the catalyst (e.g., Platinum, Palladium) facilitate hydrogenation and dehydrogenation. (E)-2-undecene can be hydrogenated to its corresponding alkane, undecane (B72203). This n-alkane is then dehydrogenated back to a linear undecene isomer. researchgate.net

Carbocation Formation: The alkene formed on the metal site is then protonated by a Brønsted acid site on the support (e.g., an aluminosilicate (B74896) zeolite). This step forms a secondary undecyl carbocation. wikipedia.org

Skeletal Rearrangement: The linear carbocation undergoes skeletal rearrangement to form more stable tertiary carbocations. This occurs via a series of hydride and methyl shifts, resulting in branched carbocation intermediates.

Deprotonation and Hydrogenation: The branched carbocation deprotonates to form a branched alkene (an iso-undecene). This iso-alkene is then swiftly hydrogenated on a metal site to yield a stable, branched iso-alkane, such as methyl-decane, which is a desirable component for jet fuel. rsc.org

The efficiency and selectivity of this process depend heavily on the catalyst's properties, particularly the pore structure and acidity of the zeolite support. dicp.ac.cnresearchgate.net Unidimensional zeolites like ZSM-48 and SAPO-11 are effective because their pore structure sterically hinders the formation of bulky, multi-branched isomers that are prone to cracking, thereby favoring the production of desired mono-branched products. dicp.ac.cnresearchgate.net

Catalytic Cracking Mechanisms

Catalytic cracking breaks down long-chain hydrocarbons like (E)-2-undecene into smaller, more valuable molecules within the gasoline and jet fuel range (typically C5-C12). wikipedia.orgebsco.com This process also relies on acidic catalysts, such as zeolites, and proceeds via carbocation intermediates at higher temperatures than isomerization. mdpi.comwikipedia.org

The mechanism involves:

Protonation: The (E)-2-undecene molecule is protonated at a Brønsted acid site on the catalyst, forming a carbocation.

C-C Bond Scission: The high temperature provides the energy for the carbon-carbon bonds within the carbocation to break. The most common mechanism is β-scission, where the C-C bond beta to the positively charged carbon atom cleaves. This results in the formation of a smaller alkene and a new, smaller carbocation.

Chain Reactions: The newly formed carbocation can then undergo further cracking, isomerize, or participate in hydrogen transfer reactions with other hydrocarbon molecules before desorbing from the catalyst surface as a stable, smaller alkane or alkene. wikipedia.org

Research on the flash pyrolysis of oleic acid, which produces compounds including (E)-2-undecene, demonstrates the influence of the catalyst support on product distribution. scielo.br Using a NiO/alumina catalyst favored the formation of alkene isomers and aromatics, whereas a NiO/silica catalyst primarily yielded 1-alkenes. scielo.br This highlights the role of catalyst acidity and structure in directing the reaction pathways toward either isomerization or cracking.

Research Findings on Catalytic Conversion

Detailed studies provide insight into the products and efficiencies of these catalytic mechanisms. For instance, in the hydrodeoxygenation of 6-undecanone (B1294626) over various zeolite-supported catalysts, (E)-2-undecene was identified as a key intermediate. rsc.org The subsequent conversion of the C11 intermediates led to a mixture of products, with the catalyst type significantly influencing selectivity.

Table 1: Product Selectivity in the Catalytic Conversion of 6-Undecanone over Zeolite Beta (ZB) Catalysts

This table displays the conversion rates and selectivity towards different hydrocarbon classes during the hydrodeoxygenation of 6-undecanone. The data shows how different metal catalysts on a zeolite support influence whether the final products are primarily undecane and its isomers or undecene and its isomers, including (E)-2-undecene.

| Catalyst | Total Conversion (%) | Selectivity to Undecane & Isomers (%) | Selectivity to Undecene & Isomers (%) | Selectivity to 6-Undecanol & Isomers (%) |

| Ni/ZB | 99.8 | 99.1 | 0.7 | 0.0 |

| Co/ZB | 99.8 | 94.4 | 5.4 | 0.0 |

| Sn/ZB | 99.8 | 6.8 | 91.5 | 1.5 |

Data sourced from a study on the hydrodeoxygenation of 6-undecanone, where (E)-2-undecene is a component of the "undecene and isomers" category. rsc.org

Table 2: Product Distribution in Flash Pyrolysis of Oleic Acid over Nickel Catalysts

This table shows the product distribution from the flash pyrolysis of oleic acid, a process that can generate C11 alkenes like (E)-2-undecene. The results demonstrate how the choice of catalyst support (silica vs. alumina) alters the reaction mechanism, shifting the output between monoenes, polyenes, and aromatics.

| Catalyst System | Saturates (Area %) | Monoenes (Area %) | Polyenes (Area %) | Aromatics (Area %) |

| NiO/silica | 4.3 | 74.0 | 21.7 | 0.0 |

| NiO/alumina | 10.3 | 47.9 | 13.9 | 27.9 |

Data sourced from a study on the flash pyrolysis of oleic acid. scielo.br The "Monoenes" category includes various isomers of undecene.

These catalytic mechanisms are fundamental to upgrading biomass-derived intermediates like (E)-2-undecene into drop-in biofuels that are compatible with existing infrastructure and engine technology. fraunhofer.demdpi.com

Advanced Analytical Characterization of E 2 Undecene

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating (E)-2-undecene from a sample matrix, which is a critical first step before identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone hyphenated technique for the analysis of volatile and semi-volatile compounds like (E)-2-undecene. asiapharmaceutics.info Its power lies in the coupling of two analytical processes: the high-resolution separation capabilities of gas chromatography and the precise detection and identification power of mass spectrometry. nih.gov

In this process, a sample is vaporized and carried by an inert gas through a long, thin capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. sigmaaldrich.com Non-polar compounds like (E)-2-undecene are typically separated based on their boiling points. After eluting from the GC column, the separated molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a unique molecular "fingerprint." This spectrum can be compared against spectral libraries for positive identification.

GC-MS is exceptionally suited for detecting (E)-2-undecene in complex matrices such as environmental samples, food and beverage products, and natural products like insect semiochemicals. chromatographytoday.combirmingham.ac.uk

Achieving a successful separation of (E)-2-undecene requires careful optimization of several GC parameters. gcms.cz The goal is to obtain sharp, symmetrical peaks with good resolution from other components in the mixture.

Injection Methods : The most common technique is split/splitless injection. A splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. und.edu For more concentrated samples, a split injection is used to introduce only a portion of the sample, preventing column overload. lcms.cz

Column Selection : The choice of capillary column is critical. For a non-polar hydrocarbon like (E)-2-undecene, a non-polar stationary phase is ideal. sigmaaldrich.com Columns such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms, or equivalent) are widely used as they separate compounds primarily by boiling point. sigmaaldrich.comchromatographyonline.com

Temperature Programs : The oven temperature is programmed to ramp up over the course of the analysis. A typical program starts at a low temperature to trap volatile compounds at the head of the column, then increases at a controlled rate to elute compounds in order of increasing boiling point. und.edueurekakit.com

Below is a table of typical GC-MS parameters optimized for the analysis of volatile alkenes like (E)-2-undecene.

| Parameter | Setting | Purpose |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level detection. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for separation of hydrocarbons by boiling point. sigmaaldrich.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent separation and retention times. |

| Oven Program | 40 °C (hold 3 min), then ramp 10 °C/min to 250 °C (hold 5 min) | Separates compounds over a wide range of boiling points. |

| MS Transfer Line | 260 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp. | 230 °C | Temperature of the ionization chamber in the mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Scan Range | 40-450 m/z | Mass range monitored to detect the molecular ion and key fragments of (E)-2-undecene. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Analysis in Complex Mixtures

Spectroscopic Methods for Structural Elucidation

While GC-MS can identify a compound by matching its mass spectrum to a library, spectroscopic methods like NMR and IR provide definitive structural information, confirming the connectivity of atoms and the stereochemistry of the double bond. actascientific.com

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information about the chemical environment of each carbon and hydrogen atom.

¹H NMR : Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (E)-2-undecene, the vinylic protons (on the C=C double bond) are highly diagnostic. The (E) or trans configuration is confirmed by a large coupling constant (J-value) of approximately 15-18 Hz between these two protons.

¹³C NMR : Carbon NMR shows the number of non-equivalent carbons in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are distinct from the sp³ hybridized carbons of the long alkyl chain. oregonstate.edu

The following table summarizes the predicted NMR spectral data for (E)-2-undecene.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Protons | ~5.4 | m | - | H-2, H-3 |

| ~2.0 | m | - | H-4 | |

| ~1.7 | d | ~6.5 | H-1 | |

| ~1.2-1.4 | m | - | H-5 to H-10 | |

| ~0.9 | t | ~7.0 | H-11 | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | ~131 | C-3 | ||

| ~125 | C-2 | |||

| ~33 | C-4 | |||

| ~32 | C-9 | |||

| ~29.5 | C-6, C-7, C-8 | |||

| ~29 | C-5 | |||

| ~23 | C-10 | |||

| ~18 | C-1 | |||

| ~14 | C-11 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. specac.com Specific bonds vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs the frequencies corresponding to these vibrations. For (E)-2-undecene, the key diagnostic peaks confirm the presence of an alkene and, crucially, its trans stereochemistry. libretexts.org

The most definitive absorption for an (E)-disubstituted alkene is a strong, sharp peak in the fingerprint region at approximately 960-970 cm⁻¹, which arises from the out-of-plane C-H bending vibration of the trans hydrogens on the double bond. libretexts.org

| Absorption (cm⁻¹) | Bond | Vibration Type | Intensity |

| ~3020 | =C-H | Stretch | Medium |

| 2850-2960 | -C-H | Stretch | Strong |

| ~1670 | C=C | Stretch | Weak-Medium |

| ~1465 | -CH₂- | Bend (Scissoring) | Medium |

| 960-970 | =C-H | Out-of-plane Bend | Strong, Sharp |

Hyphenated Techniques for Comprehensive Analysis

For particularly complex samples, more advanced hyphenated techniques are employed to achieve the necessary resolution and identification power. iipseries.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) : This powerful technique uses two different GC columns connected by a modulator. jeol.com The first column typically separates compounds by boiling point, and fractions are then sent to a second, shorter column with a different stationary phase (e.g., more polar) for an orthogonal separation based on polarity. sepsolve.com This results in a massive increase in separation power, allowing for the resolution of components that would co-elute in a standard one-dimensional GC analysis. nih.govchromatographyonline.com The resulting data is often viewed as a structured two-dimensional contour plot, which can separate compound classes into distinct regions, simplifying identification in extremely complex mixtures like petroleum or environmental extracts. birmingham.ac.uk

Gas Chromatography-Electroantennographic Detection (GC-EAD) : When studying (E)-2-undecene in the context of insect chemical ecology (as a semiochemical or pheromone), GC-EAD is an invaluable tool. frontiersin.orgmdpi.com In this setup, the effluent from the GC column is split. One portion goes to a standard detector (like an FID or MS), while the other is passed over a live insect antenna. science.gov If the compound elicits a response from the antenna's olfactory receptors, a signal is generated. researchgate.net This allows researchers to pinpoint exactly which compounds in a complex natural extract are biologically active, providing a direct link between chemical identity and biological function. dntb.gov.ua

Role and Applications of E 2 Undecene in Chemical Systems

Fuel Chemistry and Engineering

(E)-2-Undecene, an unsaturated hydrocarbon, has garnered attention in the field of fuel chemistry and engineering for its potential role in advanced and renewable fuel formulations. Its specific chemical structure and properties contribute to its consideration as a component in next-generation fuels.

Component in Advanced Research Gasolines (e.g., Co-Optima Core Research Gasolines)

(E)-2-Undecene has been identified as a component in advanced research gasolines, such as those developed under the Co-Optimization of Fuels & Engines (Co-Optima) initiative sponsored by the U.S. Department of Energy. nrel.govpnnl.govgreencarcongress.com This initiative aims to accelerate the introduction of affordable, scalable, and sustainable biofuels and high-efficiency, low-emission vehicle engines. nrel.govpnnl.gov The Co-Optima project focuses on identifying fuel properties that can enable the market introduction of advanced engine technologies. nrel.govgreencarcongress.com

Table 1: (E)-2-Undecene Content in Co-Optima Core Research Gasolines

| Core Research Gasoline | (E)-2-Undecene (wt%) |

|---|---|

| RFA | 0.027 |

| RFS | 0.027 |

| RFE | 0.018 |

Data sourced from NREL publications on Co-Optima Core Research Gasolines. nrel.govnrel.gov

Impact on Fuel Properties and Combustion Characteristics

The presence of (E)-2-Undecene, as an alkene, influences key fuel properties and combustion characteristics. Alkenes, in general, can affect a fuel's octane (B31449) rating, with the position of the double bond impacting the Research Octane Number (RON). core.ac.uk For instance, studies have shown that the centralization of the carbon-carbon double bond in undecene isomers can lead to variations in RON. core.ac.uk

The combustion of fuels containing (E)-2-Undecene is a complex process. The double bond in its structure makes it more reactive than its saturated counterpart, n-undecane. This increased reactivity can influence ignition delay, flame speed, and the formation of combustion byproducts. Research within programs like Co-Optima investigates how such components affect advanced combustion strategies, including spark-ignition (SI) and advanced compression ignition (ACI) engines. greencarcongress.comsae.org The goal is to understand how to formulate fuels that maximize engine efficiency and minimize emissions. greencarcongress.com

Role in Biofuel Composition and Upgrading Processes

(E)-2-Undecene is relevant to the composition of certain biofuels and the processes used to upgrade them. Biofuels are often derived from biomass, which can be converted into a variety of chemical intermediates. energy.gov These intermediates then undergo upgrading processes to produce finished fuels that are compatible with existing infrastructure. energy.gov

The upgrading of bio-oils, which can be produced from sources like algal biomass, often involves processes to remove oxygen and other undesirable elements, and to create hydrocarbons of a suitable size and type for fuel applications. algaefoundationatec.orgaimspress.com These processes can result in the formation of various olefins, including isomers of undecene. The challenge in biofuel upgrading is to control the chemical reactions to produce a consistent fuel product with desirable properties. mdpi.comresearchgate.net For instance, the hydrogenation of fatty acid methyl esters (FAMEs), a common component of biodiesel, is a key upgrading step. mdpi.com The understanding of the formation and properties of molecules like (E)-2-Undecene is crucial for optimizing these biofuel production pathways. energy.govaimspress.com

Intermediate in Organic Synthesis and Industrial Chemistry

The chemical structure of (E)-2-Undecene, specifically its reactive double bond, makes it a useful intermediate in organic synthesis and industrial chemistry. lookchem.com This reactivity allows for the creation of a variety of other chemical compounds.

In organic synthesis, the double bond of (E)-2-undecene can undergo various addition reactions, allowing for the introduction of different functional groups. One documented synthesis of (E)-2-undecene involves the stereospecific reaction of a lithium vinylcuprate with an organic halide, specifically 1-iodooctane. orgsyn.orgorgsyn.org This method highlights its role as a product of specific synthetic pathways, which can then be used as a starting material for further chemical transformations.

Industrially, alkenes like (E)-2-undecene and its isomers are used in the production of a range of chemicals. lookchem.comontosight.ai For example, they can serve as monomers or comonomers in the production of polymers like polyethylene (B3416737) and polypropylene. ontosight.aiontosight.ai They are also used as intermediates in the synthesis of plasticizers, lubricants, and detergents. lookchem.comontosight.ai The specific properties of the final product are influenced by the structure of the alkene used in its synthesis.

Role in Natural Product Chemistry and Potential Bioactive Applications (e.g., antimicrobial agents)

(E)-2-Undecene has been identified in the essential oils of some plants and is also associated with certain microorganisms. For instance, it has been detected in extracts from the bark of the Juglans regia (walnut) tree. semanticscholar.org Additionally, related undecene isomers have been found in orange peel essential oil. researchgate.net

While research on the specific bioactivity of (E)-2-Undecene is limited, there is evidence of antimicrobial activity in structurally related compounds. For example, 2-undecanone, a ketone derivative, has shown activity against certain bacteria, yeasts, and molds. researchgate.netnih.gov It has been found to be produced by the bacterium Pseudomonas aeruginosa and can modulate the activity of neutrophils, a type of white blood cell. nih.gov Other related compounds, such as (E)-2-undecenal and (E)-2-undecen-1-ol, have also been investigated for their biological roles and are found in various natural sources, including kiwifruit. ontosight.ainih.govnih.govmdpi.com The presence of (E)-2-undecene in natural extracts that exhibit antimicrobial properties suggests a potential, though not yet fully elucidated, role in these activities. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-Undecene |

| (Z)-2-Undecene |

| 1-Iodooctane |

| 2-Undecanone |

| (E)-2-Undecenal |

| (E)-2-Undecen-1-ol |

| Alkenes |

| Cyclopentane |

| Ethanol |

| Fatty Acid Methyl Esters (FAMEs) |

| Hexamethylphosphoric triamide |

| Lithium dipropenylcuprate |

| n-Undecane |

| Olefins |

| Polyethylene |

| Polypropylene |

| Copper(I) iodide |

| (E)-1-Propenyllithium |

| Pentane |

| Ammonium chloride |

| Sodium chloride |

| Magnesium sulfate |

| Carbon tetrachloride |

| Juglans regia |

| Pseudomonas aeruginosa |

| Neutrophils |

| Ketone |

| Aldehydes |

| Alcohols |

| Esters |

| Ethyl butanoate |

| (E)-2-Hexen-1-ol |

| (E)-2-Hexenal |

| Hexanal |

| Decanal |

| Ethyl aldehyde |

| Alpha-pinene |

| Sabinene |

| Beta-myrcene |

| Octanal |

| Limonene |

| Octyl formate |

| Alpha-terpinolene |

| Valencene |

| (Z)-2-Methyl-3-undecene |

| Borane |

| Hydrogen peroxide |

| Sodium hydride |

| Potassium tert-butoxide |

Theoretical and Computational Chemistry of E 2 Undecene

Molecular Structure and Conformation Analysis

The molecular structure of (E)-2-Undecene is defined by a backbone of eleven carbon atoms with a double bond located between the second and third carbon atoms. The "(E)-" designation specifies that the substituents on the double-bond carbons (a methyl group and a hydrogen on C2; a hydrogen and an octyl group on C3) are on opposite sides (trans configuration).

Conformational analysis is crucial for understanding the behavior of flexible molecules like long-chain alkenes. nih.gov The rotation around the numerous single carbon-carbon bonds in the octyl chain leads to a vast number of possible spatial arrangements, or conformers. Computational methods are employed to identify the most stable, low-energy conformers. nih.gov These methods typically involve an initial broad structural sampling using classical force fields, followed by re-optimization of promising candidates using more accurate quantum chemical methods like Density Functional Theory (DFT). nih.govresearchgate.net

Geometry optimization using DFT, for example with the B3LYP functional and a 6-31G(d) basis set, is a standard approach to find the minimum energy structure. ajol.info For long-chain alkanes and alkenes, the most stable conformations are generally those that minimize steric hindrance, often resulting in an extended, zig-zag arrangement of the carbon backbone. southampton.ac.uk However, weak van der Waals interactions also play a significant role in stabilizing certain folded conformations, especially in clusters or the condensed phase. nih.gov

Table 1: Illustrative Calculated Geometrical Parameters for an (E)-Alkene Double Bond This table provides typical bond lengths and angles for a trans-alkene system, as would be determined by DFT calculations. Specific values for (E)-2-Undecene would be obtained from a dedicated geometry optimization calculation.

| Parameter | Description | Typical Calculated Value |

| r(C=C) | Length of the central double bond | ~1.34 Å |

| r(C-C) | Length of single bonds adjacent to the double bond | ~1.51 Å |

| r(C-H) | Length of vinyl C-H bonds | ~1.09 Å |

| ∠(C-C=C) | Angle around a double-bond carbon | ~125° |

| ∠(H-C=C) | Angle involving a vinyl hydrogen | ~121° |

Reaction Mechanism Simulations and Energetics

Computational simulations are indispensable for elucidating the step-by-step pathways of chemical reactions. These simulations map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. The energy difference between the reactants and a transition state is the activation energy, a key parameter that governs the reaction rate. nih.gov

For (E)-2-Undecene, a variety of reactions can be modeled, including addition reactions, oxidation, and polymerization. nih.govstudymind.co.uknagwa.com For instance, the mechanism of thermal oxidation can be explored using DFT to calculate the structures and energies of peroxide, peroxyl radical, and alkoxy radical intermediates and transition states. nih.gov Such studies can determine the most favorable reaction pathways by comparing the activation energies of competing steps. nih.gov

DFT is particularly powerful for studying catalyzed reactions, where the interaction between the substrate and a metal catalyst is key. fiveable.me A prime example relevant to (E)-2-Undecene is olefin metathesis, a reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds. nobelprize.orgnih.gov

Computational studies on ruthenium-based metathesis catalysts, for example, have used DFT to detail the entire catalytic cycle. uib.noharvard.edu The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. nobelprize.org DFT calculations can model the following key steps for the self-metathesis of (E)-2-Undecene:

Olefin Coordination: The alkene coordinates to the metal carbene complex.

[2+2] Cycloaddition: Formation of the metallacyclobutane intermediate. DFT calculations can determine the stereochemistry of this ring, which dictates the stereochemistry of the products.

[2+2] Retro-Cycloaddition: The metallacyclobutane ring fragments to release a new olefin and form a new metal carbene.

Product Release: The product olefin dissociates from the catalyst, allowing the cycle to continue.

By calculating the free energy profile for this cycle, researchers can identify the rate-determining step and understand the origins of catalyst activity and selectivity. uib.no For example, DFT analysis can explain why a particular catalyst might favor the formation of (E) or (Z) products by comparing the transition state energies for the formation of different metallacyclobutane isomers. uib.no

Table 2: Illustrative Energy Profile Data for a Catalytic Reaction Step This table shows hypothetical energy values for a single step in a catalyzed reaction of an alkene, as would be calculated using DFT. The values illustrate the concepts of reaction energy and activation energy.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants + Catalyst | Separated starting materials | 0.0 (Reference) |

| Transition State (TS) | Highest energy point on the pathway | +21.5 |

| Products + Catalyst | Separated final materials | -5.0 |

| Activation Energy (ΔG‡) | Energy barrier (TS - Reactants) | 21.5 |

| Reaction Energy (ΔG_rxn) | Overall energy change (Products - Reactants) | -5.0 |

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and the validation of theoretical models. researchgate.netnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. ajol.infonih.gov The predicted shifts for the various hydrogen and carbon atoms in (E)-2-Undecene can be compared directly with experimental spectra, aiding in peak assignment. Recent advances in machine learning, often trained on DFT-calculated data, also provide rapid and accurate predictions. arxiv.org

Electronic (UV-Vis) Spectroscopy: Electronic transitions, which occur in the Ultraviolet-Visible (UV-Vis) region, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). joaquinbarroso.comuci.eduohio-state.edu For a simple alkene like (E)-2-Undecene, the primary electronic transition is the π → π* transition of the double bond. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) for this transition. researchgate.netresearchgate.net

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data for an (E)-Alkene This table illustrates the typical agreement between computationally predicted and experimentally observed spectroscopic values for a molecule containing an (E)-alkene functional group.

| Spectroscopy Type | Feature | Predicted Value (DFT) | Representative Experimental Value |

| ¹³C NMR | Vinyl Carbon (C2/C3) | 125-135 ppm | 124-134 ppm |

| ¹H NMR | Vinyl Proton | 5.3-5.5 ppm | 5.4-5.6 ppm |

| IR | C=C Stretch | ~1675 cm⁻¹ | ~1670 cm⁻¹ |

| IR | (E)-C-H out-of-plane bend | ~968 cm⁻¹ | ~965 cm⁻¹ |

| UV-Vis | π → π* Transition (λ_max) | ~180 nm | ~178 nm |

Intermolecular Interactions and Solution Behavior

The physical properties and behavior of (E)-2-Undecene in the liquid state are governed by intermolecular interactions. As a non-polar hydrocarbon, the dominant forces are London dispersion forces, which are weak, transient attractions arising from temporary fluctuations in electron density. nagwa.comunizin.org The strength of these forces increases with the length of the carbon chain and the available surface area for contact between molecules. nagwa.com

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the liquid phase. chalmers.senih.gov In an MD simulation, a system containing many (hundreds to thousands) of (E)-2-Undecene molecules is modeled. The forces between all molecules are calculated using a force field, and Newton's equations of motion are integrated over time to simulate the movement of each atom. chalmers.se

These simulations provide a detailed picture of the liquid structure, showing how the flexible alkene chains pack together. They can be used to calculate bulk properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations can model the behavior of (E)-2-Undecene in a solvent. By including explicit solvent molecules in the simulation box, one can study solute-solvent interactions, the structure of the solvation shell, and the thermodynamics of solvation. copernicus.org Alternatively, continuum solvation models (like the Polarizable Continuum Model, PCM) can be used in DFT calculations to approximate the effect of a solvent as a continuous dielectric medium, providing insight into how the solvent influences conformational preferences and reaction energetics. rsc.org

Q & A

Q. How should raw data from (E)-2-Undecene experiments be documented to ensure reproducibility?

Q. What statistical approaches are recommended for analyzing variability in (E)-2-Undecene synthesis yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.